(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Description
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) is a chiral nitrile compound with a molecular formula of C₁₈H₁₈N₂ and a molecular weight of 262.35 g/mol . It serves as a critical intermediate in synthesizing darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder and urinary incontinence . The compound is also recognized as a degradation product and a process-related impurity (Cyano Pyrrolidine Impurity) in darifenacin formulations . Its stereochemistry (S-configuration) is essential for its role in pharmaceutical synthesis, as enantiomeric purity directly impacts biological activity .
Properties
IUPAC Name |
2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275720 | |
| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134002-27-0 | |
| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134002-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Decarboxylation of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid
The synthesis begins with the decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a chiral precursor derived from natural tartaric acid. Under acidic conditions (e.g., hydrochloric acid), this step yields (R)-3-pyrrolidinol hydrochloride, preserving the stereochemical integrity of the pyrrolidine ring. The reaction proceeds at 80–100°C for 6–8 hours, achieving >95% conversion efficiency.
Tosylation and Nucleophilic Substitution
The (R)-3-pyrrolidinol intermediate undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. This step protects the amine group, forming 1-tosyl-3-(R)-hydroxypyrrolidine. Subsequent substitution with diphenylacetonitrile occurs via a nucleophilic displacement reaction. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the deprotonation of diphenylacetonitrile, enabling attack at the tosylated carbon.
Key Reaction Parameters:
Deprotection and Salt Formation
Deprotection of the tosyl group is achieved using hydrobromic acid (HBr) in acetic acid, yielding (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide. The choice of HBr over other acids ensures minimal racemization and high enantiomeric excess (>99%). Bromine acceptors like phenol are added to quench excess bromine, preventing side reactions.
Industrial Production Methods
Large-Scale Synthesis Optimization
Industrial processes employ continuous flow reactors to enhance scalability and reproducibility. For example, the nucleophilic substitution step (Section 1.2) is conducted in a plug-flow reactor at 10–20°C, reducing reaction time from 12 hours (batch) to 2 hours. Catalytic amounts of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions between diphenylacetonitrile and the tosylated intermediate.
Table 1: Comparative Analysis of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 12 | 2 |
| Yield (%) | 78 | 89 |
| Enantiomeric Excess (%) | 98.5 | 99.3 |
Purification and Quality Control
Crude product is purified via crystallization from ethanol/water mixtures, achieving >99.5% HPLC purity. X-ray powder diffraction (XRPD) confirms crystalline structure consistency, with characteristic peaks at 2θ = 10.2°, 15.7°, and 20.4°. Residual solvent analysis by gas chromatography ensures compliance with ICH guidelines (<0.1% THF).
Alternative Synthetic Approaches
Chiral Resolution Using Tartaric Acid
An alternative route involves resolving racemic 2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile using L-(+)-tartaric acid. The (S)-enantiomer forms a diastereomeric salt preferentially crystallizing from methanol, yielding 92–95% enantiomeric excess. This method is less favored industrially due to higher material costs.
Enzymatic Asymmetric Synthesis
Recent studies explore lipase-catalyzed kinetic resolution of pyrrolidine intermediates. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. While promising, this method remains experimental, with yields <50%.
Case Studies and Research Findings
Darifenacin Hydrobromide Synthesis
In a landmark study, this compound was hydrolyzed to 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide using sulfuric acid, followed by coupling with 5-chloroacetyl-2,3-dihydrobenzofuran to form darifenacin. The final step employs 48% aqueous HBr in n-butanol, achieving a 76% isolated yield.
Table 2: Analytical Data for Darifenacin Intermediate
| Parameter | Value |
|---|---|
| HPLC Purity (%) | 99.8 |
| Melting Point (°C) | 192–194 |
| [α]D²⁵ | +34.5 (c=1, CHCl₃) |
Stability Under Accelerated Conditions
Forced degradation studies (40°C/75% RH for 6 months) show <0.2% formation of the (R)-enantiomer, confirming the synthetic route’s robustness.
Challenges and Optimization Strategies
Minimizing Racemization
Racemization at the pyrrolidine stereocenter is a critical concern. Strategies include:
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the diphenyl acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. This compound can facilitate the synthesis of other biologically active molecules, making it valuable in medicinal chemistry .
Synthetic Routes
The synthesis typically involves several key steps:
- Esterification : Tartaric acid is esterified with alcohol.
- N-Deprotection : The N-deprotected diphenyl-3-pyrrolylacetamide is obtained.
- Reaction with Tartaric Acid Ester : This step yields the final product through specific reaction conditions optimized for high yield and purity.
Biological Applications
Potential Therapeutic Uses
Research indicates that this compound may exhibit various biological activities. It has been studied for its potential interactions with serotonin receptors, particularly the 5-hydroxytryptamine receptor subtype 2C. This interaction suggests possible applications in treating mood disorders and obesity by modulating serotonin levels .
Mechanism of Action
The compound's mechanism of action involves its ability to bind to specific proteins or enzymes due to its pyrrolidine ring and diphenyl acetamide structure. This binding can potentially modulate the activity of these biomolecules, leading to various therapeutic effects.
Industrial Applications
Intermediate in Chemical Manufacturing
In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and other chemical products. Its unique properties enable the development of new materials and compounds that are essential in various applications across the chemical industry .
Case Studies
- Study on Serotonin Receptor Interaction : A study demonstrated that this compound interacts selectively with the 5HT_2C receptor, indicating its potential use in developing treatments for psychiatric conditions such as depression and anxiety disorders.
- Synthesis of Complex Molecules : Research documented the successful use of this compound as a precursor in synthesizing more complex organic molecules that exhibit pharmacological activity, showcasing its importance in drug discovery .
Mechanism of Action
The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and diphenyl acetamide structure allow it to bind to certain proteins or enzymes, potentially modulating their activity . The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have selective binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Pair: (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile
The R-enantiomer (CAS: 1229355-35-4) shares the same molecular formula but differs in stereochemistry. It is a known impurity in darifenacin synthesis and exhibits distinct pharmacological behavior. While the S-enantiomer contributes to darifenacin’s therapeutic activity, the R-form lacks target specificity and may interfere with M3 receptor binding .
Hydrobromide and Hydrochloride Salts
The compound is often stabilized as salts for improved solubility and handling:
Salts exhibit distinct physical properties (e.g., melting points, solubility), though specific data remain undisclosed. The hydrobromide form is classified under EU hazard codes H302 (acute toxicity), H317 (skin sensitization), and H410 (aquatic toxicity) .
Tosylated Derivative: (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
This derivative (CAS: 133099-09-9) incorporates a tosyl group, enhancing stability during synthetic steps. It is priced at €72–€551 per 1g–10g, reflecting its utility as a protected intermediate in asymmetric synthesis . Unlike the parent compound, the tosyl group increases molecular weight (C₂₅H₂₄N₂O₂S) and alters chromatographic retention behavior .
Structural Analogues in Alzheimer’s Research
Pyrrolidin-3-yl compounds with beta-secretase (BACE1) inhibitory activity share structural motifs with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. These analogues prioritize substituent positioning on the pyrrolidine ring for enzyme binding, contrasting with the darifenacin intermediate’s focus on M3 receptor affinity .
Biological Activity
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
- IUPAC Name: this compound
- Molecular Formula: C18H18N2
- Molecular Weight: 278.35 g/mol
- CAS Number: 134002-27-0
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Esterification of Tartaric Acid: This step forms a tartaric acid ester.
- N-Deprotection: The diphenyl-3-pyrrolylacetamide protecting group is removed.
- Final Reaction: The N-unprotected compound reacts with tartaric acid ester to yield the final product.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind effectively to proteins and enzymes, potentially modulating their activity .
Pharmacological Effects
-
Antimicrobial Activity:
- Studies have shown that related compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Compound MIC (μM) Target Bacteria Compound A 12.4 S. aureus Compound B 16.5 E. coli Compound C 60 K. pneumoniae - Antifungal Activity:
-
Neuropharmacological Effects:
- The pyrrolidine moiety is known for its neuroactive properties, suggesting potential applications in treating neurological disorders.
Case Studies
- Antibacterial Screening:
- Structure-Activity Relationship (SAR):
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling diphenylacetonitrile with (S)-pyrrolidin-3-yl derivatives using sodium hydride as a base under inert conditions. For enantiomeric control, the Mitsunobu reaction is critical for O-tosylation of (R)-1-tosylpyrrolidin-3-ol to ensure retention of stereochemistry. Optimization includes temperature control (e.g., reflux in acetonitrile/ethanol mixtures) and monitoring via chiral HPLC (e.g., using a CHIRALPAK® column) to achieve >97% enantiomeric excess .
Q. How can researchers validate an RP-HPLC method for quantifying this compound and its process-related impurities?
- Methodological Answer : A stability-indicating RP-HPLC method should use a C18 column with a gradient elution of methanol:acetonitrile:ammonium acetate buffer. Key parameters include:
- Detection : UV at 220 nm for optimal sensitivity.
- Validation : Assess linearity (1–200 µg/mL), precision (RSD <2%), and recovery (98–102%) for impurities like 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (Imp-1). Forced degradation studies (acid/base/oxidative stress) confirm specificity .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability studies show <5% degradation over 6 months when protected from humidity (tested via Karl Fischer titration for water content <0.1%) .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies in this compound synthesis, particularly during tosylation or alkylation steps?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor chiral centers post-tosylation. Computational modeling (e.g., DFT calculations) can predict energy barriers for stereochemical inversion. For alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran, employ chiral GC-MS with a β-cyclodextrin column to track byproduct formation .
Q. What advanced techniques are suitable for impurity profiling of this compound, especially dimeric byproducts?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) in positive ion mode identifies dimeric impurities (e.g., m/z 650–700 range). High-resolution mass spectrometry (HRMS) confirms exact masses, while preparative HPLC isolates impurities for NMR structural elucidation (e.g., NOESY for spatial proximity analysis) .
Q. How do reaction kinetics influence the hydrolysis of the cyano group in this compound under acidic conditions?
- Methodological Answer : Conduct pseudo-first-order kinetic studies using 95% sulfuric acid at varying temperatures (25–60°C). Monitor progress via FT-IR for CN stretch (2250 cm⁻¹) disappearance. Arrhenius plots reveal activation energy (Ea), while Hammett acidity correlations predict rate dependence on proton concentration .
Q. What in vitro pharmacological assays are used to evaluate the muscarinic receptor binding affinity of darifenacin intermediates like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
